molecular formula C12H12FNO3 B2597158 1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid CAS No. 1285045-55-7

1-(3-Fluorophenyl)-6-oxopiperidine-3-carboxylic acid

Cat. No.: B2597158
CAS No.: 1285045-55-7
M. Wt: 237.23
InChI Key: QTEXNGJSKPHGAF-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, a common organic compound used in organic synthesis . It also contains a fluorophenyl group, which is a phenyl ring (a component of benzene) with a fluorine atom attached . The carboxylic acid group is a common functional group in organic chemistry, often involved in reactions due to its acidity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve reactions like protodeboronation of boronic esters and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the piperidine ring and the fluorophenyl group . The fluorine atom would likely influence the electronic structure of the molecule, potentially affecting its reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, and the fluorophenyl group could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the fluorine atom could influence its polarity and solubility .

Scientific Research Applications

Synthesis Techniques and Structural Analyses

  • Synthesis of Fluorinated Compounds : Compounds with structural similarities, such as fluorinated naphthyridine carboxylic acids, have been synthesized for their potential as biologically active anticancer drugs. For example, a study demonstrated an efficient synthesis method for a fluorinated naphthyridine derivative, highlighting its role as an important intermediate in drug development (Zhang et al., 2019).

  • X-ray Powder Diffraction Data : For compounds like "1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester," X-ray powder diffraction data provide critical insights into the molecular structure, aiding in the synthesis of anticoagulants such as apixaban (Wang et al., 2017).

Biological Activity and Applications

  • Antibacterial Activity : Arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, sharing a core structural motif with the compound of interest, have shown significant antibacterial activity. These findings underscore the therapeutic potential of fluorinated compounds in combating bacterial infections (Chu et al., 1986).

  • Analgesic Activity : The synthesis and analgesic evaluation of fluorinated indan carboxylic acids indicate the utility of fluorinated compounds in developing new analgesic agents. This research provides a foundation for the exploration of fluorinated piperidine derivatives as potential analgesics (Das et al., 2008).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if used as a drug, it would likely interact with biological targets in a specific way to exert its effects .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. This could include avoiding dust formation, avoiding breathing in vapors, mist, or gas, and using personal protective equipment .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as drug development or materials science . The unique properties conferred by the fluorophenyl and piperidine groups could make it useful for a variety of purposes .

Properties

IUPAC Name

1-(3-fluorophenyl)-6-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3/c13-9-2-1-3-10(6-9)14-7-8(12(16)17)4-5-11(14)15/h1-3,6,8H,4-5,7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEXNGJSKPHGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1C(=O)O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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